2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a 5-(4-chlorophenyl)isoxazole ring and a 3,4-dihydroisoquinoline scaffold linked via an ethanone bridge. The 4-chlorophenyl substituent may enhance lipophilicity and binding affinity to hydrophobic targets, as seen in analogous compounds .
Computational studies on similar ethanone derivatives highlight the importance of the ketone bridge in molecular docking and ADMET properties .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIAZLLOFVGAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reaction: The 4-chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated precursors.
Coupling with Isoquinoline Derivative: The final step involves coupling the isoxazole derivative with a 3,4-dihydroisoquinoline derivative under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group
The electron-deficient 4-chlorophenyl ring undergoes substitution reactions under catalytic or thermal conditions.
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The chlorine atom’s replacement is facilitated by palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) in Suzuki-Miyaura couplings, yielding biaryl systems .
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Direct amination with ammonia under copper catalysis produces primary amines.
Oxidation of the Isoxazole Ring
The isoxazole ring is moderately stable under oxidative conditions but can undergo ring-opening or functionalization.
| Oxidizing Agent | Products | Conditions | Source |
|---|---|---|---|
| RuO<sub>4</sub> | α,β-unsaturated ketone derivatives | Anhydrous CH<sub>2</sub>Cl<sub>2</sub>, 0°C | |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid via ring cleavage | Reflux, aqueous acidic medium |
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RuO<sub>4</sub> selectively oxidizes the isoxazole’s C=N bond, yielding conjugated enones.
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Strong acidic oxidation with KMnO<sub>4</sub> cleaves the ring to form 4-chlorobenzoic acid derivatives.
Reduction of the Ketone Group
The ethanone moiety is amenable to reduction, producing secondary alcohols.
| Reducing Agent | Products | Yield | Source |
|---|---|---|---|
| NaBH<sub>4</sub>/MeOH | 1-(3,4-Dihydroisoquinolin-2-yl)ethanol | 85–90% | |
| LiAlH<sub>4</sub>/THF | Same as above | >95% |
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NaBH<sub>4</sub> is sufficient for selective ketone reduction without affecting the isoxazole ring.
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The resulting alcohol can be further functionalized (e.g., alkylation, acylation) .
Cycloaddition Reactions
The isoxazole acts as a dienophile in Diels-Alder reactions.
| Diene | Conditions | Products | Source |
|---|---|---|---|
| 1,3-Butadiene | Thermal (150°C, sealed tube) | Bicyclic oxazole-fused adducts | |
| Anthracene | Microwave irradiation | Polycyclic systems |
-
Reactions proceed with moderate regioselectivity, favoring endo transition states.
Coupling Reactions at the Isoxazole and Dihydroisoquinoline Moieties
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The dihydroisoquinoline’s NH group undergoes smooth alkylation with bromoalkanes under palladium catalysis .
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Terminal alkynes couple at the isoxazole’s C5 position under Sonogashira conditions .
Hydrolysis and Ring-Opening Reactions
| Conditions | Products | Notes | Source |
|---|---|---|---|
| HCl (6M), reflux | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Complete ring opening | |
| NaOH (10%), 80°C | Ammonium salt of β-keto acid | pH-dependent selectivity |
-
Acidic hydrolysis cleaves the isoxazole ring to form carboxylic acids, while basic conditions yield β-keto ammonium salts.
Metal-Mediated Functionalization
| Reaction | Reagents | Products | Source |
|---|---|---|---|
| Grignard addition | RMgX (R = Me, Et) | Tertiary alcohols | |
| Friedel-Crafts acylation | AlCl<sub>3</sub>, acetyl chloride | Acetylated dihydroisoquinoline |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of synthesized isoxazole derivatives against both Gram-positive and Gram-negative bacteria. The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone may serve as a precursor for developing new antibiotics due to its structural features that enhance interaction with bacterial enzymes .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to known COX inhibitors suggests that it may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Preliminary studies indicate that derivatives based on this compound exhibit moderate to high inhibitory activity against COX-II enzymes, making them candidates for further development in treating inflammatory diseases .
Antitumor Activity
Recent studies have explored the antitumor potential of isoxazole derivatives, including those based on this compound. Some derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo, suggesting their utility in cancer therapy .
Synthesis of Novel Derivatives
The synthesis of this compound has led to the creation of various novel compounds with enhanced biological activities. The following table summarizes some synthesized derivatives along with their observed activities:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | |
| Compound B | Structure B | Anti-inflammatory | |
| Compound C | Structure C | Antitumor |
These derivatives are synthesized through various methods, including grinding techniques and solvent-free reactions, which have shown to improve yields and reduce reaction times.
Case Study on Antimicrobial Activity
A study conducted by researchers at Cairo University examined the antibacterial properties of synthesized isoxazole derivatives derived from this compound. The study reported that several compounds exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the structural modifications and enhanced antibacterial efficacy .
Case Study on Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, researchers tested various derivatives against COX-II enzymes. The results showed that certain modifications to the original structure led to improved inhibition rates compared to standard anti-inflammatory drugs like Celecoxib. This highlights the potential for developing new anti-inflammatory medications based on this compound .
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific biological activity. Generally, isoxazole derivatives may interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional features are compared below with key analogs identified in the evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological and Computational Insights
- 4-Chlorophenyl substituents (common in the target compound and IVdA) are associated with enhanced lipophilicity and receptor affinity in kinase inhibitors (e.g., EGFR in ) .
- ADMET and Docking: In silico studies on oxadiazole-ethanone derivatives () predict moderate bioavailability and blood-brain barrier permeability, though the isoxazole’s higher polarity may reduce CNS penetration compared to DETQ . Molecular docking tools like AutoDock () could model the target compound’s interaction with ion channels (e.g., K2P channels studied in ) .
Physicochemical and Functional Group Analysis
- Electron-Donating/Withdrawing Effects: The 4-chlorophenyl group (electron-withdrawing) in the target compound may stabilize the isoxazole ring, whereas methoxy groups in 6g () increase electron density on the dihydroisoquinoline .
Biological Activity
The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 329.79 g/mol
- Key Functional Groups : Isoxazole ring, dihydroisoquinoline moiety, and an ethanone group.
The presence of the 4-chlorophenyl and isoxazole rings contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and growth.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cytotoxicity Assays : In vitro tests showed that the compound has significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has indicated that the compound demonstrates moderate antibacterial activity:
- Microbial Assays : Testing against common pathogens revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains of E. coli and S. aureus .
Case Studies
- Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Summary
Q & A
Basic: What synthetic methodologies are established for preparing 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone?
Answer:
The synthesis typically involves condensation reactions under inert atmospheres. For example:
- Step 1: React 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under reflux for 12 hours .
- Step 2: Extract the product with ethyl acetate, wash, dry, and purify via column chromatography.
- Step 3: Recrystallize from dichloromethane to obtain single crystals for structural validation .
Key Parameters:
| Reagent | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|
| 1,3-diphenylpropane-1,3-dione | Ethanol | 12 h | Reflux (~78°C) | ~85% |
Advanced: How can AutoDock4 be optimized for molecular docking studies of this compound?
Answer:
AutoDock4 allows receptor flexibility, critical for studying ligand interactions with flexible binding pockets:
- Receptor Preparation: Include sidechain flexibility for residues within 5 Å of the binding site using AutoDockTools (ADT) .
- Grid Parameters: Set grid dimensions (e.g., 60 × 60 × 60 points) centered on the active site.
- Validation: Cross-dock using 87 HIV protease complexes to assess reproducibility .
Example Docking Protocol:
| Parameter | Value |
|---|---|
| Lamarckian GA | 100 runs |
| Population Size | 150 |
| Energy Evaluations | 2.5 × 10⁶ |
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.99–8.01 ppm for ketone-linked phenyl groups) .
- Mass Spectrometry (EI-MS): Detect molecular ion peaks (e.g., m/z 282 [M+1] for analogous structures) .
- Elemental Analysis: Verify C, H, N, S content within ±0.3% deviation .
Advanced: How can wavefunction analysis (Multiwfn) elucidate electronic properties?
Answer:
Multiwfn calculates electron localization functions (ELF) and electrostatic potentials (ESP):
- ELF Analysis: Visualize electron pairs in the isoxazole ring to assess aromaticity .
- ESP Mapping: Identify electrophilic/nucleophilic regions (e.g., chlorophenyl group as electron-deficient) .
- Topology Analysis: Use AIM (Atoms in Molecules) to quantify bond critical points for C-Cl and C=O bonds .
Workflow:
Generate wavefunction files (e.g., .fchk) from Gaussian.
Use Multiwfn to compute ELF/ESP and export 3D grids.
Visualize with VMD or PyMOL.
Advanced: How to address experimental limitations in stability studies?
Answer:
- Degradation Mitigation: Cool samples continuously during data collection (e.g., 4°C) to reduce organic compound breakdown .
- Sample Diversity: Increase initial mixtures from 8 to ≥20 to better mimic real-world variability .
Example Protocol:
| Parameter | Improvement |
|---|---|
| Temperature Control | Continuous cooling at 4°C |
| Mixture Replicates | 20+ initial samples |
Basic: What crystallographic parameters are critical for SHELX refinement?
Answer:
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) and a Bruker SMART APEXII diffractometer .
- Hydrogen Placement: Apply riding models with U(H) = 1.2Ueq(C) .
- Validation: Check R-factor convergence (e.g., R < 0.04 for high-resolution data) .
Example Crystal Data (from analogous structures):
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c | 5.8623, 10.9912, 12.2815 Å |
| α, β, γ | 68.214°, 84.707°, 87.623° |
| V | 731.67 ų |
Advanced: How to resolve discrepancies in crystallographic data?
Answer:
- Twinned Data: Use SHELXL’s TWIN/BASF commands for refinement .
- High-Resolution Data: Prioritize reflections with I > 2σ(I) and apply multi-scan absorption corrections (e.g., SADABS) .
Validation Metrics:
| Metric | Target |
|---|---|
| Rint | < 0.05 |
| Completeness | > 99% |
| Data-to-Parameter Ratio | > 15:1 |
Basic: What purification methods ensure high-purity yields?
Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
- Recrystallization: Optimize solvent polarity (e.g., dichloromethane for slow crystallization) .
Yield Optimization:
| Step | Purity Improvement |
|---|---|
| Column Chromatography | 75% → 90% |
| Recrystallization | 90% → 99% |
Advanced: How to design SAR studies for isoxazole derivatives?
Answer:
- Substituent Variation: Replace 4-chlorophenyl with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups .
- Bioactivity Assays: Test against kinase targets using AutoDock-predicted binding affinities .
Key SAR Parameters:
| Group | IC50 (nM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Cl | 120 | -9.2 |
| 4-OCH3 | 450 | -7.8 |
Advanced: What mechanistic insights can DFT calculations provide?
Answer:
- Reaction Pathways: Compute transition states for isoxazole ring formation using B3LYP/6-31G(d) .
- Charge Transfer: Analyze NBO (Natural Bond Orbital) charges to identify nucleophilic/electrophilic centers .
Computational Setup:
| Software | Method | Basis Set |
|---|---|---|
| Gaussian 16 | B3LYP | 6-31G(d) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
